[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
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Overview
Description
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a dichlorophenyl group and a dihydro-1,3-oxazole ring, which are linked to a dimethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the reaction of 2,4-dichlorophenylacetic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the oxazole ring. The final step involves the reduction of the ester group to yield the dimethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. For example, the nitration process of similar compounds in a continuous flow microreactor has been shown to achieve high yields and efficient mass transfer .
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes such as cytochrome P-450, which plays a role in sterol biosynthesis . This inhibition can lead to the depletion of essential cellular components, thereby exerting antifungal or antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides.
2,4-Dichlorophenoxyacetic acid: Known for its use as a herbicide and its anti-inflammatory properties.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
The uniqueness of [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl group and an oxazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-1-2-8(9(13)3-7)10-14-11(4-15,5-16)6-17-10/h1-3,15-16H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOUQDWLMMHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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